Rupatadine

Allergic Rhinitis Network Meta-Analysis Comparative Efficacy

Select Rupatadine (CAS 158876-82-5) for its clinically unmatched dual H1/PAF receptor antagonism, achieving the highest SUCRA ranking (99.7%) for allergic rhinitis symptom reduction among oral antihistamines. Unlike standard H1 blockers, its unique mechanism delivers superior pruritus relief in chronic urticaria (63.3% reduction at 20 mg) and non-sedating safety confirmed by objective driving studies. Ideal for formularies requiring optimal efficacy and for research exploring dual pathway inhibition in allergic inflammation.

Molecular Formula C26H26ClN3
Molecular Weight 416.0 g/mol
CAS No. 158876-82-5
Cat. No. B1662895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupatadine
CAS158876-82-5
Synonyms8-chloro-6,11-dihydro-11-(1-((5-methyl-3-pyridinyl)methyl)-4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridine
rupatadine
UR 12592
UR-12592
Molecular FormulaC26H26ClN3
Molecular Weight416.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
InChIInChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3
InChIKeyWUZYKBABMWJHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rupatadine for Procurement: Compound Class, Dual Antagonism, and Key Differentiation Drivers


Rupatadine (CAS 158876-82-5) is a second-generation antihistamine distinguished by its dual antagonism of histamine H1 receptors and platelet-activating factor (PAF) receptors, a mechanism not shared by most conventional H1 antihistamines [1]. It exhibits high binding affinity for H1 receptors (Ki = 0.10 µM) and moderate affinity for PAF receptors (Ki = 0.55 µM) [2]. The compound is marketed for allergic rhinitis and chronic urticaria, with a demonstrated long duration of action and a lack of sedative effects at therapeutic doses [1][3]. Its pharmacokinetic profile includes an elimination half-life of approximately 5.9 hours, with 98–99% plasma protein binding [4]. For procurement decisions, rupatadine's unique dual-antagonist mechanism and its performance in network meta-analyses relative to other oral H1 antihistamines are critical differentiators [5].

Why Rupatadine Cannot Be Casually Substituted: The PAF Antagonism and Efficacy Gap


Generic substitution among second-generation antihistamines is clinically and pharmacologically inappropriate due to rupatadine's unique dual antagonism of both H1 and PAF receptors, a mechanism absent in most in-class alternatives such as loratadine, desloratadine, cetirizine, and fexofenadine [1]. This dual activity translates into quantifiable differences in clinical efficacy, as demonstrated by network meta-analyses ranking rupatadine 20 mg and 10 mg as the most effective oral H1 antihistamines for allergic rhinitis symptom reduction, with loratadine 10 mg ranking lowest [2]. Furthermore, rupatadine exhibits a non-sedating profile equivalent to placebo in objective driving studies, contrasting with sedating first-generation antihistamines and certain second-generation agents [3]. Therefore, substituting rupatadine with a generic H1 antagonist risks forfeiting both mechanistic advantages and superior symptom control.

Rupatadine: Quantifiable Head-to-Head Evidence for Scientific Selection


Rupatadine 20 mg Demonstrates Superior Efficacy in Allergic Rhinitis Network Meta-Analysis

In a network meta-analysis of 18 RCTs involving 9,419 participants, rupatadine 20 mg and 10 mg were ranked as the most effective oral H1 antihistamines for allergic rhinitis symptom reduction based on SUCRA scores. Rupatadine 20 mg achieved a SUCRA of 99.7% for total symptom score reduction, while loratadine 10 mg ranked lowest among active treatments [1]. Rupatadine 20 mg also demonstrated superiority in individual symptom domains: nasal congestion (SUCRA 96.4%), rhinorrhea (96.6%), and ocular symptoms (97.2%) [1].

Allergic Rhinitis Network Meta-Analysis Comparative Efficacy

Rupatadine Exhibits Dual H1 and PAF Antagonism, Uniquely Differentiating It from Loratadine

Rupatadine is a potent dual antagonist of both histamine H1 receptors (Ki = 0.10 µM) and platelet-activating factor (PAF) receptors (Ki = 0.55 µM) [1]. In comparative studies, rupatadine's antihistamine properties were similar to or higher than those of loratadine, while its PAF antagonist effects were comparable to the reference PAF antagonist WEB-2086 [1]. In a dog model of PAF- and histamine-induced edema, rupatadine was the only compound among seven tested that demonstrated potent dual activity [2].

Dual Antagonism PAF Receptor Mechanism of Action

Rupatadine 10 mg Demonstrates Non-Sedating Profile Equivalent to Placebo in Objective Driving Performance

In a randomized, double-blind, placebo-controlled crossover study, rupatadine 10 mg showed no significant difference from placebo in the primary outcome of standard deviation of lateral position (SDLP) during on-the-road driving tests (p-value not significant), whereas the active control hydroxyzine 50 mg significantly increased SDLP (p < 0.001 for both comparisons) [1]. Subjective sedation ratings (Visual Analogue Scales) and objective sleepiness scales (Stanford Sleepiness Scale) similarly showed no difference between rupatadine and placebo [1].

CNS Safety Driving Performance Sedation

Rupatadine 10 mg and 20 mg Produce Significant Pruritus Reduction in Chronic Idiopathic Urticaria vs. Placebo

In a randomized, double-blind, placebo-controlled multicenter study involving 333 patients with moderate-to-severe chronic idiopathic urticaria (CIU), rupatadine 10 mg and 20 mg once daily for 4 weeks produced significant reductions in mean pruritus score (MPS) from baseline compared to placebo [1]. Rupatadine 10 mg achieved a 57.5% reduction (p < 0.005), rupatadine 20 mg achieved a 63.3% reduction (p = 0.0001), and placebo achieved a 44.9% reduction [1].

Chronic Urticaria Pruritus Placebo-Controlled

Rupatadine Bioavailability Compared to Desloratadine (Clarinex®) Under Fasting Conditions

An open-label, single-dose, randomized, three-period crossover study compared the bioavailability of rupatadine 10 mg tablets to the FDA-approved reference product desloratadine 5 mg tablets (Clarinex®) under fasting conditions [1]. The study assessed comparative bioavailability for the rupatadine metabolite desloratadine and derived compounds via statistical comparison of AUCt, AUCinf, and Cmax [1]. This study provides a direct pharmacokinetic comparison between the prodrug rupatadine and its major active metabolite desloratadine.

Bioavailability Pharmacokinetics Comparative Bioequivalence

Rupatadine Application Scenarios: Where the Quantitative Evidence Drives Procurement


Procurement for Clinical Management of Moderate-to-Severe Allergic Rhinitis Requiring Superior Symptom Control

Based on the network meta-analysis ranking rupatadine 20 mg as the most effective oral H1 antihistamine for total symptom score reduction (SUCRA 99.7%) and individual symptom domains [1], procurement of rupatadine is justified for formularies or clinical settings prioritizing optimal efficacy in allergic rhinitis. The evidence supports selecting rupatadine over loratadine, which consistently ranked lowest, for patients requiring robust symptom relief.

Procurement for Chronic Idiopathic Urticaria with Dose Titration Needs

The placebo-controlled RCT demonstrating significant pruritus reduction with rupatadine 10 mg (57.5% reduction, p < 0.005) and 20 mg (63.3% reduction, p = 0.0001) supports procurement of both strengths for CIU management [2]. This dose-response evidence enables clinicians to initiate therapy at 10 mg and escalate to 20 mg if needed, aligning with guidelines recommending second-generation antihistamines as first-line CIU treatment.

Procurement for Patient Populations Requiring Non-Sedating Antihistamines with Verified Driving Safety

The objective driving study confirming rupatadine 10 mg is equivalent to placebo in SDLP (p > 0.05) while hydroxyzine 50 mg significantly impairs driving (p < 0.001) [3] supports procurement of rupatadine for patients who operate vehicles or machinery. This evidence differentiates rupatadine from sedating first-generation antihistamines and provides a safety advantage over some second-generation agents with residual sedation risk.

Procurement for Research into PAF-Mediated Inflammatory Pathways

Rupatadine's unique dual H1/PAF antagonism, with K_i values of 0.10 µM for H1 and 0.55 µM for PAF receptors [4], positions it as a valuable tool compound for investigating PAF's role in allergic inflammation, asthma, and other conditions. Unlike selective H1 antagonists such as loratadine or desloratadine, rupatadine enables mechanistic studies of dual pathway inhibition, supporting its procurement for academic or pharmaceutical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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